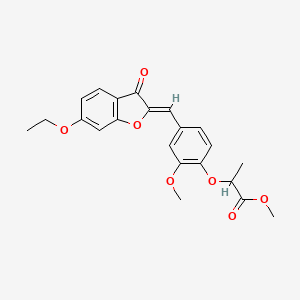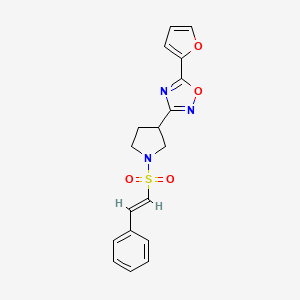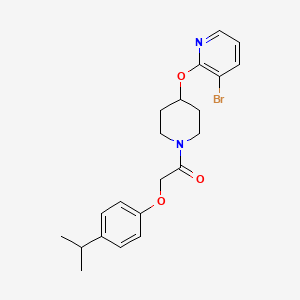![molecular formula C5H18Cl3N3O B2822084 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- CAS No. 178761-54-1](/img/structure/B2822084.png)
1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- is a chiral compound with significant applications in various scientific fields. This compound is characterized by its molecular formula C5H18Cl3N3O and is often used in biochemical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- typically involves the reaction of 2-amino-1-propanol with ethylenediamine under controlled conditions. The process includes:
Initial Reaction: 2-amino-1-propanol is reacted with ethylenediamine in the presence of a suitable catalyst.
Purification: The resulting product is purified through crystallization or chromatography to obtain the desired compound.
Formation of Trihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but is optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control over reaction conditions.
Automated Purification Systems: Employing automated systems for purification to ensure high yield and purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- is utilized in numerous scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups facilitate binding to active sites, influencing biochemical pathways and modulating biological activity .
Comparison with Similar Compounds
2-Amino-1-propanol: Shares structural similarities but lacks the additional aminoethyl group.
Ethylenediamine: Contains similar amino functionalities but differs in its overall structure.
1,3-Diaminopropane: Similar in having two amino groups but differs in the position of these groups.
Uniqueness: 1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)- is unique due to its chiral nature and the presence of both primary and secondary amines, which confer distinct reactivity and binding properties compared to its analogs .
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-aminoethylamino)propan-1-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O.3ClH/c6-1-2-8-3-5(7)4-9;;;/h5,8-9H,1-4,6-7H2;3*1H/t5-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBAZXAXMFZVBQ-QVJBSGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(CO)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC[C@H](CO)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2822005.png)
![(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2822007.png)


![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)

![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2822016.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2822017.png)

![4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2822023.png)

